4-溴-N-甲氧基-N,3-二甲基苯甲酰胺

描述

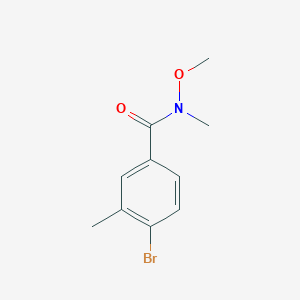

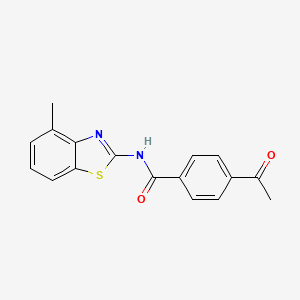

“4-bromo-N-methoxy-N,3-dimethylbenzamide” is a chemical compound with the CAS Number: 170230-01-0 . It has a molecular weight of 258.11 and its molecular formula is C10H12BrNO2 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of “4-bromo-N-methoxy-N,3-dimethylbenzamide” involves a solution of N-methoxy-N-methyl-4-bromo-3-methylbenzamide (12 g; 0.046 mol) in dry tetrahydrofuran (120 ml) under argon, at -78° C. This solution was treated dropwise over 15 minutes with diisobutylaluminium hydride (1.5 m in toluene) (46 ml; 0.069 mol). After a further 15 minutes, the reaction mixture was added to 5N HCl (100 ml) and extracted into diethyl ether. The organic phase was dried (Na2SO4) and evaporated under reduced pressure to give the title compound as a red oil (8.98 g, 97%).Molecular Structure Analysis

The InChI Code of “4-bromo-N-methoxy-N,3-dimethylbenzamide” is 1S/C10H12BrNO2/c1-7-6-8 (4-5-9 (7)11)10 (13)12 (2)14-3/h4-6H,1-3H3 . The structure of this compound can be found in various databases such as ChemSpider .Physical And Chemical Properties Analysis

“4-bromo-N-methoxy-N,3-dimethylbenzamide” is a solid compound . It has a molecular weight of 258.11 and its molecular formula is C10H12BrNO2 .科学研究应用

光动力疗法潜力

与4-溴-N-甲氧基-N,3-二甲基苯甲酰胺相关的化合物在光动力疗法(PDT)用于癌症治疗中具有重要应用。例如,一项关于新锌酞菁衍生物的研究,这些衍生物与4-溴-N-甲氧基-N,3-二甲基苯甲酰胺具有一些结构相似性,突出了它们在PDT中的潜力。这些化合物表现出高单线态氧量子产率、良好的荧光和适当的光降解量子产率等显著特性,使它们适用于癌症治疗中的II型光敏剂 (Pişkin, Canpolat, & Öztürk, 2020)。

降糖和降脂类似物的合成

另一个研究领域涉及合成用于医学应用的类似物,如降糖和降脂活性。一项合成格列本脲新类似物的研究,通过改变其结构,包括4-溴-3,5-二甲氧基苯甲酰胺等组分,显示出在糖尿病大鼠中增强抗高血糖和抗脂质活性的潜力 (Ahmadi et al., 2014)。

新型精神活性物质的开发

研究各种精神活性物质的结构特征和性质包括与4-溴-N-甲氧基-N,3-二甲基苯甲酰胺相似的化合物。例如,一项研究探索了N-(甲氧基苄基和二甲氧基苄基)-4-溴-2,5-二甲氧基苯基异丙胺,提供了有关它们的气相色谱分离和质谱特性的见解 (Abiedalla等,2021)。

化学合成中间体

类似于4-溴-N-甲氧基-N,3-二甲基苯甲酰胺的2-溴-6-甲氧基萘等化合物是合成非甾体抗炎药的重要中间体。针对这类中间体已开发了不同的合成程序,考虑了环境和毒理学因素 (Xu & He, 2010)。

神经类药物中的抗多巴胺作用

针对潜在的神经类药物的抗多巴胺作用的研究包括研究衍生自2,6-二甲氧基苯甲酰胺等化合物的取代6-甲氧基水杨酰胺。这些研究旨在开发治疗精神分裂症等疾病的方法,并涉及了对多巴胺受体的结合亲和力和抑制作用的理解 (De Paulis et al., 1985)。

安全和危害

属性

IUPAC Name |

4-bromo-N-methoxy-N,3-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLLHXSVCZPIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-methoxy-N,3-dimethylbenzamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[3-(Hydroxymethyl)-3-propan-2-ylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2560403.png)

![Methyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2560409.png)

![Ethyl 1-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-3-carboxylate](/img/structure/B2560411.png)

![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B2560412.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride](/img/structure/B2560414.png)

![N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2560416.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2560417.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2560422.png)